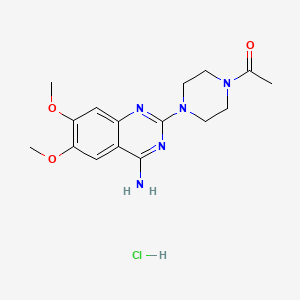

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride is a chemical compound primarily used in scientific research. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is often utilized as a reference standard in synthetic chemistry and pharmaceutical testing .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride involves multiple steps, including the formation of the benzodioxine ring and subsequent acetylation. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process often involves the use of large-scale reactors and continuous monitoring to ensure consistent quality .

化学反应分析

Types of Reactions

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.

Substitution: This involves the replacement of one functional group with another, often using nucleophiles or electrophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives .

科学研究应用

Pharmacological Properties

N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride exhibits several pharmacological properties that make it a subject of interest in various research fields:

- Alpha-1 Adrenergic Receptor Antagonism : The compound effectively blocks alpha-1 adrenergic receptors, which are involved in vasoconstriction and blood pressure regulation. This antagonistic activity is crucial for its application in treating hypertension .

- Mechanism of Action : Research indicates that the compound's interaction with the alpha-1 receptor is influenced by the structural configuration of the benzodioxane moiety. Variations in this structure can significantly alter receptor binding and activity, providing insights into designing more effective antihypertensive agents .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its pharmacological profile:

- Benzodioxane Ring : Studies have shown that modifications to the benzodioxane ring can enhance or diminish the compound's efficacy as an alpha-1 antagonist. For instance, replacing certain functional groups can improve selectivity and potency .

- Comparative Analysis : Comparisons with other compounds in the same class reveal that specific substitutions on the benzodioxane ring lead to variations in receptor selectivity and overall therapeutic effectiveness. For example, analogs with phenyl or pyrrole substitutions demonstrated differing levels of activity against alpha receptors .

Therapeutic Applications

The therapeutic potential of this compound extends beyond hypertension:

- Benign Prostatic Hyperplasia : Due to its ability to relax smooth muscle in the prostate and bladder neck, it is also investigated for treating benign prostatic hyperplasia (BPH). Clinical studies have shown significant improvements in urinary flow rates among patients treated with doxazosin derivatives .

- Research in Cancer : Recent studies suggest that alpha-1 antagonists may play a role in cancer therapy by modulating tumor microenvironments and inhibiting tumor growth through vascular modulation. This area remains under investigation but shows promise for future applications.

Case Studies

Several case studies highlight the effectiveness of this compound:

- Hypertension Management : In a controlled clinical trial involving patients with resistant hypertension, administration of doxazosin derivatives resulted in significant reductions in systolic and diastolic blood pressure compared to placebo groups. The study emphasized the importance of receptor selectivity in achieving optimal outcomes .

- BPH Treatment Efficacy : A multi-center study assessed the impact of N-Acetyl Doxazosin Hydrochloride on patients with moderate to severe BPH symptoms. Results indicated substantial improvements in symptom scores and quality of life metrics over a 12-week period .

作用机制

The mechanism of action of N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes .

相似化合物的比较

Similar Compounds

Similar compounds to N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin Hydrochloride include:

- N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin-d8 Hydrochloride

- N-Descarbo(1,4-benzodioxine), N-Acetyl Doxazosin-d4 Hydrochloride .

Uniqueness

What sets this compound apart from similar compounds is its specific chemical structure and the unique properties it imparts. This compound’s distinct reactivity and interaction with biological targets make it valuable for specialized research applications .

生物活性

N-Descarbo(1,4-benzodioxine), N-acetyl doxazosin hydrochloride is a derivative of doxazosin, a well-known alpha-adrenergic antagonist used primarily in the treatment of hypertension and benign prostatic hyperplasia (BPH). This compound retains the pharmacological properties of doxazosin while potentially enhancing its efficacy and reducing side effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a quinazoline core and a benzodioxane moiety. The structural modifications aim to enhance receptor selectivity and bioavailability.

- Chemical Formula : C13H16N2O3 · HCl

- Molecular Weight : 284.74 g/mol

N-Acetyl doxazosin acts primarily as a selective antagonist of the alpha-1 adrenergic receptors. By blocking these receptors, it leads to vasodilation and a subsequent decrease in blood pressure. Additionally, it relaxes smooth muscle in the prostate and bladder neck, improving urinary flow in patients with BPH.

Pharmacological Effects

The biological activity of this compound can be summarized as follows:

- Antihypertensive Effects : Clinical studies have demonstrated that doxazosin effectively lowers blood pressure in hypertensive patients. A comparative study indicated that doxazosin produced favorable changes in lipid profiles while maintaining similar antihypertensive efficacy compared to hydrochlorothiazide .

- Management of BPH : Doxazosin has been shown to significantly improve lower urinary tract symptoms (LUTS) associated with BPH. In randomized controlled trials involving over 6000 men, doxazosin was found to reduce symptom scores effectively compared to placebo .

Clinical Studies

- Efficacy in Hypertension :

- Impact on BPH Symptoms :

Case Studies

- A case study reported that a low dose of doxazosin (1 mg/day) improved arterial stiffness and endothelial function without altering cardiac hemodynamics in elderly hypertensive patients .

Safety and Side Effects

Doxazosin is generally well-tolerated; however, common side effects include dizziness, fatigue, and hypotension. The incidence of these side effects appears to be dose-related . Long-term studies have suggested that the overall safety profile remains favorable compared to other antihypertensives.

Comparative Analysis

The following table summarizes key findings from studies comparing N-acetyl doxazosin with other treatments:

属性

IUPAC Name |

1-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O3.ClH/c1-10(22)20-4-6-21(7-5-20)16-18-12-9-14(24-3)13(23-2)8-11(12)15(17)19-16;/h8-9H,4-7H2,1-3H3,(H2,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFNLERNFVENIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。